Kaempferol 7-O-rhamnoside
Overview
Description
Alpha-Rhamnoisorobin: is a flavonol glycoside, specifically a rhamnoside of kaempferol. It is naturally found in various plants, including Maesa membranacea and Hibiscus cannabinus. This compound has garnered attention due to its potential neuroprotective, anti-inflammatory, and depigmenting properties .
Mechanism of Action
Target of Action
Kaempferol 7-O-rhamnoside, also known as Alpha-Rhamnoisorobin or Kaempferol-7-rhamnoside, is a potent α-glucosidase activity inhibitor . It has been shown to inhibit PD-1/PD-L1 interaction, which is closely related to the impairment of T cell functions and the escape of cancer cells from immune surveillance .
Mode of Action
this compound interacts with its targets, primarily α-glucosidase and PD-1/PD-L1, to exert its effects. By inhibiting α-glucosidase, it can potentially be used for diabetes . The inhibition of PD-1/PD-L1 interaction prevents the impairment of T cell functions, thereby preventing cancer cells from escaping immune surveillance .
Biochemical Pathways
The compound affects multiple biochemical pathways. In the context of cancer, it alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . In the context of diabetes, it inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism .
Pharmacokinetics
It is known that the lipophilicity of kaempferol facilitates its absorption by passive diffusion
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In cancer cells, it inhibits cell growth and induces cell death . In the context of diabetes, it inhibits α-glucosidase activity, which can potentially help manage blood sugar levels . It has also been shown to improve liver function by promoting proliferation, ameliorating oxidative stress, and regulating FXR target genes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, gut microbiota can remove terminal saccharides from kaempferol glucosides, exposing the glucose for absorption by enterocytes
Biochemical Analysis
Biochemical Properties
Kaempferol 7-O-rhamnoside has been found to inhibit PD-1/PD-L1 protein-protein interaction (PPI), a key mechanism in immunological self-tolerance . This interaction involves various enzymes and proteins, and the inhibition of this interaction by this compound suggests that it may play a role in modulating immune responses .
Cellular Effects
In cellular contexts, this compound has been observed to block PD-1/PD-L1 activity, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves direct inhibition of PD-1/PD-L1 interaction . This inhibition could potentially affect enzyme activity, alter gene expression, and disrupt binding interactions with other biomolecules .
Temporal Effects in Laboratory Settings
Its ability to inhibit PD-1/PD-L1 interaction suggests potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Rhamnoisorobin can be synthesized through the far-infrared (FIR) irradiation of plant leaves, such as those of Hibiscus cannabinus. The process involves isolating kaempferol and its rhamnosides, including alpha-rhamnoisorobin, through a series of purification steps .
Industrial Production Methods: Industrial production of alpha-rhamnoisorobin typically involves the extraction and purification from plant sources. The leaves are subjected to far-infrared irradiation, followed by purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-Rhamnoisorobin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can lead to the formation of oxidized derivatives of alpha-rhamnoisorobin .
Scientific Research Applications
Alpha-Rhamnoisorobin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of flavonol glycosides.
Medicine: Explored for its potential anti-inflammatory and depigmenting properties.
Comparison with Similar Compounds
Alpha-Rhamnoisorobin is compared with other similar compounds, such as:
Kaempferol: The aglycone form of alpha-rhamnoisorobin, known for its antioxidant and anti-inflammatory properties.
Afzelin: Another kaempferol rhamnoside with similar biological activities but differing in potency and specific effects.
Kaempferitrin: A di-rhamnoside of kaempferol, which also exhibits neuroprotective and anti-inflammatory properties.
Alpha-Rhamnoisorobin stands out due to its unique combination of neuroprotective, anti-inflammatory, and depigmenting activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNOUCSPWAGQND-GKLNBGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174034 | |
Record name | Kaempferol-7-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20196-89-8 | |
Record name | Kaempferol-7-O-α-L-rhamnoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20196-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol-7-rhamnoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kaempferol-7-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAEMPFEROL-7-RHAMNOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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